molecular formula C22H27N5O B2547086 4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide CAS No. 894063-99-1

4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide

Cat. No.: B2547086
CAS No.: 894063-99-1
M. Wt: 377.492
InChI Key: WLQOXMZLZIYJSK-UHFFFAOYSA-N
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Description

4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide is a complex organic compound that features a triazolo-pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. This core can be synthesized by heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate, followed by p-TsOH . The final step involves the coupling of the triazolo-pyridazine core with a butyl-substituted cyclohexane carboxamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazolo-pyridazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, ethanol, and other polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The triazolo-pyridazine moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide is unique due to its specific combination of a butyl group and a cyclohexane carboxamide moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-2-3-5-16-8-10-17(11-9-16)22(28)24-19-7-4-6-18(14-19)20-12-13-21-25-23-15-27(21)26-20/h4,6-7,12-17H,2-3,5,8-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQOXMZLZIYJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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